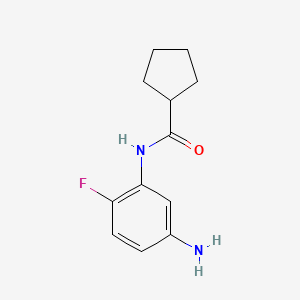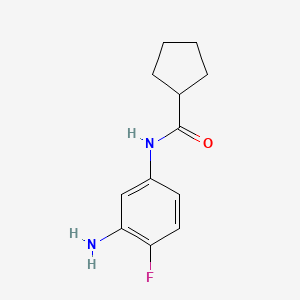
N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride
Vue d'ensemble
Description
N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride (N,N-DMPPA·2HCl) is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperidine, an organic compound consisting of a six-membered ring with an nitrogen atom at its center. N,N-DMPPA·2HCl is a popular reagent due to its low toxicity, good solubility in aqueous solutions, and its ability to form stable complexes with metal ions.
Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride, and here is a comprehensive analysis focusing on its unique applications:
Synthesis of Azo-Based Phenylthiophene Schiff Bases
This compound has been used in condensation reactions for the synthesis of azo-based phenylthiophene Schiff bases, which are important in the development of new materials with potential applications in dyes, pigments, and advanced polymers .
Proteomics Research
It is also utilized as a biochemical for proteomics research, where it may play a role in the study of protein expression and function .
Antioxidant and Metal Chelating Properties
Some derivatives containing the piperidine structure exhibit antioxidant and metal chelating properties, which can be beneficial in medicinal chemistry for treating diseases associated with oxidative stress and metal ion imbalance .
Propriétés
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12;;/h3-6,12,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDNJYIUHQHAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(4-piperidinyl)aniline dihydrochloride | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)

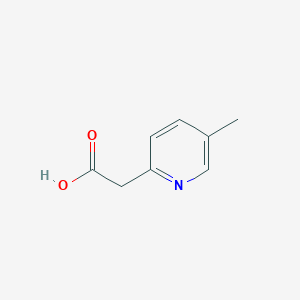



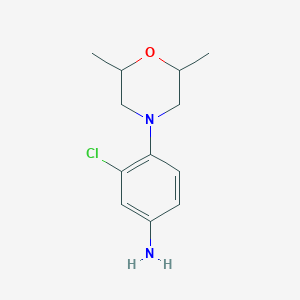

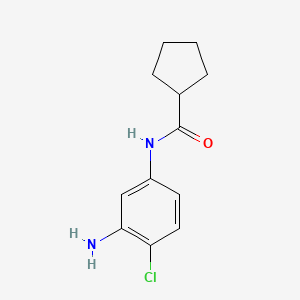
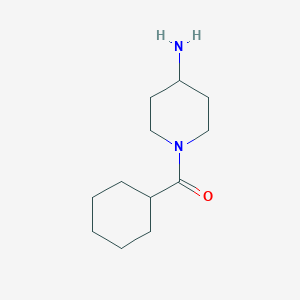
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
